molecular formula C18H29N B14322960 N-Benzyl-5-ethylnon-1-en-4-amine CAS No. 111865-52-2

N-Benzyl-5-ethylnon-1-en-4-amine

Cat. No.: B14322960
CAS No.: 111865-52-2
M. Wt: 259.4 g/mol
InChI Key: RWEWBDDHHXQEGL-UHFFFAOYSA-N
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Description

N-Benzyl-5-ethylnon-1-en-4-amine is an organic compound that belongs to the class of amines Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups This compound is characterized by the presence of a benzyl group attached to the nitrogen atom, along with an ethyl group and a non-1-en-4-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5-ethylnon-1-en-4-amine can be achieved through several methods. One common approach involves the alkylation of benzylamine with 5-ethylnon-1-en-4-amine under controlled conditions. The reaction typically requires a catalyst, such as palladium or nickel, and is carried out in an inert atmosphere to prevent oxidation. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced catalytic systems and automated processes helps in achieving efficient production with minimal by-products. The purification of the compound is typically done using distillation or chromatography techniques to ensure high purity levels suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-5-ethylnon-1-en-4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, Sulfonyl chlorides

Major Products Formed

    Oxidation: Amides, Nitriles

    Reduction: Primary amines, Hydrocarbons

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

N-Benzyl-5-ethylnon-1-en-4-amine has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of N-Benzyl-5-ethylnon-1-en-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-5-ethylhex-1-en-4-amine
  • N-Benzyl-5-ethylhept-1-en-4-amine
  • N-Benzyl-5-ethyloct-1-en-4-amine

Uniqueness

N-Benzyl-5-ethylnon-1-en-4-amine is unique due to its specific structural features, including the length of the non-1-en-4-amine chain and the presence of both benzyl and ethyl groups. These structural characteristics confer distinct chemical and physical properties, making it suitable for specialized applications in research and industry .

Properties

CAS No.

111865-52-2

Molecular Formula

C18H29N

Molecular Weight

259.4 g/mol

IUPAC Name

N-benzyl-5-ethylnon-1-en-4-amine

InChI

InChI=1S/C18H29N/c1-4-7-14-17(6-3)18(11-5-2)19-15-16-12-9-8-10-13-16/h5,8-10,12-13,17-19H,2,4,6-7,11,14-15H2,1,3H3

InChI Key

RWEWBDDHHXQEGL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(CC=C)NCC1=CC=CC=C1

Origin of Product

United States

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